molecular formula C7H6BrNO B181206 4-Bromobenzamide CAS No. 698-67-9

4-Bromobenzamide

Cat. No.: B181206
CAS No.: 698-67-9
M. Wt: 200.03 g/mol
InChI Key: ZRWNRAJCPNLYAK-UHFFFAOYSA-N
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Description

Electrochemical fluorination of 4-bromobenzamide in anhydrous HF has been investigated.

Biochemical Analysis

Biochemical Properties

4-Bromobenzamide has been found to interact with various biomolecules in biochemical reactions. For instance, it has been used in the preparation of (N-benzylpiperidin-4-yl)-4-tri-n-butylstannylbenzamide . The nature of these interactions often involves the bromine atom in this compound, which can participate in electrophilic aromatic substitution reactions.

Cellular Effects

In a study on human gingival fibroblasts, this compound was found to have significant effects on cellular processes . It was observed to inhibit the production of IL-6 and prostaglandin E2 (PGE2), two key mediators of inflammation . This suggests that this compound may influence cell signaling pathways and gene expression related to inflammation.

Biological Activity

4-Bromobenzamide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activities associated with this compound, focusing on its anti-inflammatory, anti-cancer, and antibacterial properties.

This compound (C7H6BrNO) is characterized by its bromine substituent on the benzene ring, which influences its biological activity. The compound's structure allows it to interact with various biological targets, making it a versatile agent in medicinal chemistry.

Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory effects of this compound derivatives, particularly N-benzyl-4-bromobenzamide (NBBA).

  • Study Overview : A study evaluated the effect of NBBA on lipopolysaccharide (LPS)-induced IL-6 and prostaglandin E2 (PGE2) production in human gingival fibroblasts (HGFs). The results indicated that NBBA significantly inhibited IL-6 production in a dose-dependent manner, achieving up to 65% inhibition at the highest concentration tested (10 µg/ml) .
  • Statistical Findings : The statistical analysis demonstrated that the inhibition of IL-6 production was significant compared to controls (p < 0.001). Moreover, NBBA exhibited stronger anti-PGE2 activity than prednisolone but less than NS-398, a known COX-2 inhibitor .
Concentration (µg/ml)IL-6 Inhibition (%)PGE2 Production (ng/ml)
Control0873.3
2.542.83500
553.55400
1065213.1

Anti-Cancer Activity

This compound derivatives have also been investigated for their anti-cancer properties, particularly against non-small cell lung cancer (NSCLC).

  • Research Findings : A study synthesized a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives and identified one compound (C9) that effectively inhibited five NSCLC cell lines with FGFR1 amplification. The IC50 values for C9 ranged from 1.25 to 2.31 µM across different cell lines .
  • Mechanism of Action : The compound C9 was found to induce apoptosis and arrest the cell cycle at the G2 phase in NSCLC cells. Molecular docking studies revealed that C9 binds to FGFR1, forming multiple hydrogen bonds, which is crucial for its inhibitory activity .

Antibacterial Activity

The antibacterial properties of this compound have been explored through its chelate complexes.

  • Study Insights : Research indicated that a chelate complex of N-1-methylglucosaminocarbonothioyl-4-bromobenzamide with copper(II) sulfate exhibited significant antibacterial activity against various bacterial strains .

Scientific Research Applications

Medicinal Chemistry

Anti-Inflammatory Properties
4-Bromobenzamide has been investigated for its anti-inflammatory effects. A study demonstrated that N-benzyl-4-bromobenzamide (NBBA) significantly inhibited interleukin-6 (IL-6) and prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-induced human gingival fibroblasts. The results showed a 35.6% inhibition of IL-6 and a 75.6% inhibition of PGE2 production at a concentration of 10 µg/ml, indicating its potential as a therapeutic agent for inflammatory conditions .

Cancer Research
The compound has also been explored as a radiopharmaceutical in cancer imaging. Specifically, the synthesis of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide was reported to have high affinity for sigma receptors, which are implicated in breast cancer pathology. This radiolabeled compound shows promise for imaging applications in breast cancer diagnosis .

Biochemical Applications

Enzyme Inhibition Studies
In biochemical studies, this compound derivatives have been shown to inhibit various enzymes involved in inflammatory pathways. For instance, benzamide derivatives have demonstrated non-cytotoxic activity while effectively inhibiting nitric oxide and cyclooxygenase-2 (COX-2) production in macrophages exposed to inflammatory stimuli .

Drug Delivery Systems

Transdermal Drug Delivery
Research indicates that this compound can enhance the penetration of drugs through the skin. In vitro studies showed that it serves as a metabolite of N-(4-bromobenzoyl)-S,S-dimethyliminosulfurane, which is used as a penetration enhancer. The rapid metabolism of this compound into this compound suggests its potential role in improving transdermal drug delivery systems .

Material Science

Catalytic Applications
The compound's dual functionality has been explored in catalytic reactions, particularly in Suzuki coupling reactions where it acts as both a ligand and reactant under specific conditions. This versatility highlights its importance in synthetic organic chemistry and green chemistry applications due to the mild reaction conditions employed .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound and its derivatives:

Activity Type Description Reference
Anti-inflammatoryInhibits IL-6 and PGE2 production in gingival fibroblasts
Cancer imagingHigh-affinity sigma receptor ligand for breast cancer imaging
Enzyme inhibitionNon-cytotoxic inhibition of COX-2 and nitric oxide production
Drug delivery enhancementEnhances transdermal drug delivery through skin metabolism
Catalytic reactionsActs as ligand/reactant in Suzuki coupling reactions

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-bromobenzamide, and how can purity be validated?

The synthesis of this compound typically involves coupling 4-bromobenzoic acid with ammonia or ammonium salts under catalytic conditions. A representative method includes reacting 4-bromobenzoyl chloride with aqueous ammonia in dichloromethane, followed by purification via recrystallization . Purity validation requires:

  • Chromatography : TLC (Rf = 0.70 in petroleum ether:EtOAc = 1:1) to monitor reaction progress.
  • Spectroscopy : ¹H/¹³C NMR (e.g., δ 7.75 ppm for aromatic protons, δ 168.15 ppm for the carbonyl carbon) and HRMS for molecular ion confirmation .
  • Melting Point : A sharp range (e.g., 182–185°C) indicates high crystallinity and purity .

Q. How can researchers confirm the structural integrity of this compound derivatives using spectroscopic techniques?

  • ¹H NMR : Analyze aromatic proton splitting patterns (e.g., doublets at δ 7.75–7.43 ppm for para-substituted benzene) and amide NH signals (δ ~5.70–5.99 ppm) .
  • FT-IR : Confirm the presence of amide C=O (1651–1680 cm⁻¹) and N–H stretches (3300–3400 cm⁻¹) .
  • X-ray Crystallography : Resolve intermolecular interactions (e.g., hydrogen bonds in cocrystals) to validate supramolecular packing .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and avoid water jets .
  • First Aid : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation .

Advanced Research Questions

Q. How can halogen···halogen interactions in this compound cocrystals be leveraged for material design?

In cocrystals with n-alkanedicarboxylic acids, this compound exhibits Type I and Type II Br···Br interactions , which influence packing motifs and thermal stability. Methodological considerations:

  • Synthon Modularity : Vary coformers (e.g., adipic vs. succinic acid) to tune interaction strength.
  • X-ray Diffraction : Resolve Br···Br distances (typically 3.4–3.6 Å) and angles to classify interaction type .
  • Thermal Analysis : DSC/TGA to correlate stability with interaction energy .

Q. What strategies enhance the antibacterial activity of this compound-derived metal chelates?

  • Chelate Design : Use 1:1 or 2:1 ligand:metal ratios (e.g., Cu(II) sulfate) to optimize coordination geometry and redox activity .
  • Bioactivity Assays : Test against Gram-positive/negative strains (e.g., S. aureus, E. coli) via agar diffusion or MIC protocols.
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., methylglucosamine) to enhance membrane permeability .

Q. How do hydrogen-bonding networks in this compound derivatives impact crystal engineering?

  • Hydrogen Bond Analysis : In derivatives like 4-bromo-N-(2-nitrophenyl)benzamide, N–H···O and C=O···H–N bonds form 2D sheets. Use Mercury software to quantify bond lengths/angles from .cif files .
  • Solvent Screening : Polar solvents (e.g., DMF) favor amide dimerization, while apolar solvents promote π-stacking .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to model transition states for bromide displacement.
  • Electrostatic Potential Maps : Identify electrophilic regions (e.g., para-bromo site) prone to attack by amines or thiols .
  • Kinetic Studies : Monitor reaction progress via HPLC to validate computational predictions .

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

  • Standardized Assays : Use CLSI guidelines for antimicrobial testing to minimize variability in MIC values .
  • Control Experiments : Include reference compounds (e.g., ampicillin) and solvent controls to isolate compound-specific effects .
  • Meta-Analysis : Compare datasets across studies (e.g., Il’in et al. vs. Schramm et al.) to identify trends in substituent effects .

Q. Methodological Resources

  • Synthetic Protocols : Detailed procedures for chelate synthesis , cocrystallization , and derivative functionalization .
  • Analytical Data : Reference ¹H/¹³C NMR spectra , crystallographic CIF files , and HRMS profiles .
  • Safety Guidelines : REACH-compliant handling and disposal recommendations .

Properties

IUPAC Name

4-bromobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWNRAJCPNLYAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90220098
Record name Benzamide, p-bromo-
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Molecular Weight

200.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

698-67-9
Record name 4-Bromobenzamide
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Record name Benzamide, p-bromo-
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Record name 4-Bromobenzamide
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Record name Benzamide, p-bromo-
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Record name 4-bromobenzamide
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Synthesis routes and methods

Procedure details

On an ice water bath, 108 g (0.49 mol) of 4-bromobenzoic acid chloride was added drop-wise over 30 minutes to 330 cm3 (4.9 mol) of concentrated aqueous ammonia while vigorously stirring. The resultant crystals were filtered out, washed with water and recrystallized from acetone to yield 88 g (0.44 mol) of 4-bromobenzoic acid amide.
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
4.9 mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

4-Bromobenzamide
4-Bromobenzamide
4-Bromobenzamide

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